1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid
Overview
Description
1-Benzyl-3-cyano-1H-pyrrole-2-carboxylic acid is a chemical compound with the molecular formula C13H10N2O2 and a molecular weight of 226.23 . It is a pyrrole derivative, which is a class of heterocyclic compounds .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the metal-catalyzed conversion of primary diols and amines to pyrroles , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines .Molecular Structure Analysis
The molecular structure of 1-Benzyl-3-cyano-1H-pyrrole-2-carboxylic acid consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, attached to a benzyl group, a cyano group, and a carboxylic acid group .Chemical Reactions Analysis
Pyrrole derivatives, including 1-Benzyl-3-cyano-1H-pyrrole-2-carboxylic acid, can undergo a variety of chemical reactions. These include N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride , and Michael addition with electrophilic olefins .Physical And Chemical Properties Analysis
1-Benzyl-3-cyano-1H-pyrrole-2-carboxylic acid has a melting point of 166-167 °C and a predicted boiling point of 448.4±35.0 °C . Its density is predicted to be 1.20±0.1 g/cm3 .Scientific Research Applications
Synthesis and Reactivity
1-Benzyl-3-cyano-1H-pyrrole-2-carboxylic acid is involved in various synthetic processes that lead to the formation of complex organic compounds. For example, it participates in the three-component spiro heterocyclization reactions with malononitrile and pyrazolone, leading to the production of spiro[pyrano[2,3-c]pyrazole-4,3′-pyrrole] derivatives. This process is significant for generating compounds with potential biological activities and for developing new synthetic methodologies (Dmitriev, Silaichev, Melyukhin, & Maslivets, 2014).
Structural and Mechanistic Insights
Research has also focused on elucidating the structures and mechanisms of reactions involving pyrrole derivatives. Experimental and theoretical studies have been conducted to understand the reaction mechanisms and structural characteristics of these compounds. For instance, research on the functionalization reactions of pyrrole derivatives provides valuable insights into the chemical reactivity and potential applications of these molecules in organic synthesis (Yıldırım, Kandemirli, & Demir, 2005).
Material Science Applications
In the field of materials science, pyrrole derivatives are explored for their potential in creating novel materials. The intercalation of pyrrole carboxylic acid derivatives into layered double hydroxides (LDHs) has been investigated, showing the formation of organically modified nanocomposites. These materials exhibit unique structural and functional properties, which are significant for various applications, including catalysis, drug delivery, and the development of functional nanomaterials (Tronto et al., 2008).
Coordination Chemistry
In coordination chemistry, pyrrole-2-carboxylic acid derivatives are utilized to construct coordination polymers with lanthanides. These complexes exhibit interesting photophysical properties, making them potential candidates for applications in luminescence and sensing. The synthesis and characterization of these coordination compounds contribute to the development of functional materials with specific optical properties (Sivakumar, Reddy, Cowley, & Butorac, 2011).
properties
IUPAC Name |
1-benzyl-3-cyanopyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c14-8-11-6-7-15(12(11)13(16)17)9-10-4-2-1-3-5-10/h1-7H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSXWJNRGTYXBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=C2C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid |
Synthesis routes and methods
Procedure details
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